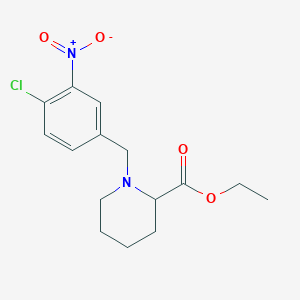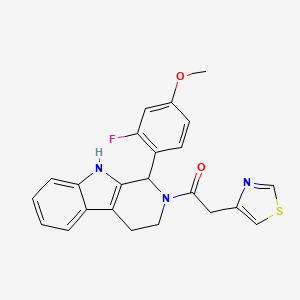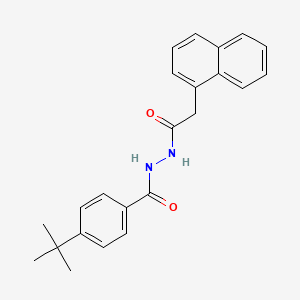![molecular formula C21H23N3O3 B6015256 N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea](/img/structure/B6015256.png)
N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea, commonly known as AP-5, is a synthetic compound that has gained significant attention in scientific research. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the glutamatergic neurotransmission system in the brain. AP-5 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
AP-5 acts as a competitive antagonist of the N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the this compound receptor, and subsequently blocks the receptor activation by glutamate. This mechanism of action makes AP-5 a valuable tool for studying the physiological and pathological functions of the this compound receptor.
Biochemical and Physiological Effects:
AP-5 has been shown to have significant effects on various biochemical and physiological processes. It can prevent the induction of long-term potentiation (LTP) and long-term depression (LTD), which are two critical forms of synaptic plasticity that underlie learning and memory. AP-5 can also reduce the excitotoxicity associated with ischemic stroke and prevent the neuronal damage caused by excessive glutamate release. Additionally, AP-5 has been shown to have anti-epileptic effects by reducing the excitability of neurons in the hippocampus.
实验室实验的优点和局限性
The main advantage of using AP-5 in lab experiments is its specificity for the N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptor. It can effectively block the receptor activation without affecting other glutamate receptors, such as AMPA and kainate receptors. This allows researchers to study the specific functions of the this compound receptor without interference from other receptors. However, one limitation of using AP-5 is its short half-life, which requires frequent administration to maintain its effectiveness.
未来方向
There are several potential future directions for the use of AP-5 in scientific research. One area of interest is the role of N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AP-5 may have therapeutic potential in these diseases by preventing the neuronal damage caused by excessive glutamate release. Another potential direction is the development of new this compound receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. These compounds may have greater potential for clinical applications in the treatment of neurological disorders.
合成方法
AP-5 can be synthesized through a multi-step process involving the condensation of 3-acetylphenyl isocyanate and 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid, followed by the reaction with urea. The final product is obtained through purification and crystallization.
科学研究应用
AP-5 has been widely used in scientific research to investigate the role of N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptors in various neurological processes. It has been shown to effectively block the this compound receptor-mediated synaptic transmission and prevent the excitotoxicity associated with excessive glutamate release. AP-5 has also been used to study the mechanisms of synaptic plasticity, learning, and memory formation.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)17-8-5-9-18(12-17)22-21(27)23-19-13-20(26)24(14-19)11-10-16-6-3-2-4-7-16/h2-9,12,19H,10-11,13-14H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPGJXMITWJVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7'-amino-1-benzyl-2'-(methylthio)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6015177.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![{1-[(5-ethyl-3-thienyl)carbonyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B6015200.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)


![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)

methanone](/img/structure/B6015246.png)
![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![5-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B6015250.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)